molecular formula C21H23FN2O2 B2655566 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946372-36-7

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2655566
CAS No.: 946372-36-7
M. Wt: 354.425
InChI Key: ZWDNTWGQKHDOFX-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative offered for research purposes. This compound is part of a class of molecules known for their significant interest in medicinal chemistry and drug discovery efforts. Tetrahydroquinoline scaffolds are frequently investigated for their potential biological activities . The structure of this particular compound incorporates a benzamide group, a feature common in many pharmacologically active agents, and a fluorine atom, which is often used in drug design to modulate properties like bioavailability and metabolic stability . While the specific biological profile of this compound is a subject for ongoing research, analogous tetrahydroquinoline-based molecules have been explored for a range of potential therapeutic applications, including disorders of the nervous system and other medical conditions . Researchers can utilize this benzamide derivative as a key intermediate or building block in organic synthesis or as a candidate for screening in biological assays to elucidate its mechanism of action and binding affinity for specific enzymatic or cellular targets. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNTWGQKHDOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula : C18_{18}H22_{22}FN2_{2}O

The compound features a fluorine atom which can influence its lipophilicity and binding affinity to biological targets. The presence of the tetrahydroquinoline moiety suggests potential interactions with various receptors, including those related to neurotransmission and pain modulation.

1. Pharmacological Properties

Studies indicate that compounds with similar structures often exhibit various pharmacological effects:

  • Antidepressant Activity : Compounds containing tetrahydroquinoline structures have shown promise as antidepressants by modulating neurotransmitter levels.
  • Analgesic Effects : Some derivatives have been investigated for their pain-relieving properties, potentially acting on opioid receptors or other pain pathways.
  • Neuroprotective Effects : Certain analogs have demonstrated neuroprotective capabilities in models of neurodegenerative diseases.

2. Structure-Activity Relationships (SAR)

The biological activity of 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be analyzed through SAR studies:

Structural FeatureInfluence on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Tetrahydroquinoline RingContributes to receptor interaction profiles
Isopentyl GroupMay enhance selectivity for specific targets

Research indicates that modifications in the alkyl chain length and branching can significantly affect the compound's efficacy and selectivity.

3. Potential Therapeutic Applications

Based on its structure and related compounds, potential therapeutic applications include:

  • Neurological Disorders : Targeting neurotransmitter systems for conditions like depression or anxiety.
  • Pain Management : Acting as a novel analgesic agent.
  • Cancer Therapy : Investigating its effects on cancer cell lines could reveal cytotoxic properties.

Study 1: Analgesic Properties

A study examining tetrahydroquinoline derivatives reported significant analgesic effects in rodent models. The mechanism was attributed to modulation of the opioid system, suggesting that similar compounds like 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may also exhibit such properties.

Study 2: Neuroprotective Effects

Research on related compounds indicated neuroprotective effects against oxidative stress in neuronal cell cultures. The ability to scavenge free radicals could be a key mechanism for neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares a tetrahydroquinoline-benzamide scaffold with several analogs, differing primarily in substituents on the quinoline ring and benzamide moiety. Below is a comparative analysis based on structural features and inferred properties:

Table 1: Structural and Functional Group Comparisons

Compound Name Quinoline Substituent (Position 1) Benzamide Substituent Key Functional Groups Molecular Weight (g/mol)*
Target Compound Isopentyl 4-Fluoro 2-oxo, fluoro-benzamide ~370.4
N-(1-benzyl-2-oxo-...trifluoromethyl)benzamide Benzyl 4-Trifluoromethyl 2-oxo, trifluoromethyl-benzamide ~416.4
4-Fluoro-N-[2-(1-methyl...piperidinyl)ethyl]... Methyl + Piperidinylethyl 4-Fluoro Piperidine, methyl, fluoro-benzamide ~437.5

*Molecular weights are calculated based on structural formulae.

Key Observations:

The trifluoromethyl group in adds strong electron-withdrawing effects, likely improving metabolic stability but reducing solubility.

Electronic and Steric Profiles :

  • The para-fluoro substituent (target compound and ) enhances electronic density modulation in the benzamide ring, influencing binding affinity to target proteins.
  • The piperidinylethyl chain in introduces a basic nitrogen, possibly improving solubility and enabling ionic interactions in biological targets.

The methyl group in may reduce steric hindrance compared to bulkier substituents like isopentyl or benzyl.

Research Findings and Limitations

  • Data Gaps : The provided sources lack experimental data (e.g., binding affinities, solubility, or pharmacokinetics) for direct empirical comparisons.
  • Inferred Properties : Substituent trends suggest that the target compound balances lipophilicity and electronic effects, making it a candidate for further optimization in drug discovery pipelines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what analytical techniques validate its purity?

  • Synthesis : A plausible route involves coupling 4-fluorobenzoic acid derivatives (e.g., 4-fluorobenzoyl chloride) with the tetrahydroquinolin-6-amine precursor under Schotten-Baumann conditions or via carbodiimide-mediated coupling. Evidence from analogous benzamide syntheses suggests acetic acid or DMF as solvents with catalytic bases (e.g., triethylamine) .
  • Validation : Confirm purity via HPLC (≥95%), FT-IR (amide C=O stretch ~1650 cm⁻¹), and NMR (e.g., ¹⁹F NMR for fluorine environment). Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation, as demonstrated for related benzamides .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Method : Use SXRD with SHELX software for refinement (e.g., SHELXL for small-molecule structures). For example, monoclinic space groups (e.g., P2₁/n) are common for similar compounds, with unit cell parameters derived from high-resolution data (θ range: 4–60°) .
  • Interactions : Stabilized by N–H···O and O–H···O hydrogen bonds, weak C–H···F contacts, and π-π stacking (e.g., between quinoline and benzamide rings). Fluorine atoms often participate in short F···O contacts (~2.98 Å), influencing crystal packing .

Q. What preliminary biological assays are suitable to evaluate its pharmacological potential?

  • Approach : Conduct in vitro assays for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cancer cell lines), or antimicrobial activity (MIC against S. aureus or E. coli). Reference SAR studies of fluorinated benzamides showing enhanced bioavailability and target affinity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., conformational flexibility) be reconciled with computational models?

  • Analysis : Compare experimental SXRD data (e.g., torsional angles of the isopentyl chain) with DFT-optimized geometries. For example, discrepancies in dihedral angles >10° may indicate dynamic disorder or solvent effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) .
  • Tools : Use Gaussian or ORCA for DFT calculations at the B3LYP/6-311G++(d,p) level. Match electrostatic potential maps with crystal packing motifs .

Q. What is the impact of fluorination on binding affinity in target proteins, and how can SAR studies optimize activity?

  • SAR Strategy : Synthesize analogs with varied fluorine positions (e.g., 2-fluoro vs. 4-fluoro) or non-fluorinated controls. Test against enzymatic targets (e.g., kinases or proteases) via fluorescence polarization or SPR. Fluorine’s electronegativity often enhances binding through dipole interactions or metabolic stability .
  • Case Study : SCYX-7158, a fluorinated benzoxaborole, shows improved antiparasitic activity due to fluorine’s electron-withdrawing effects and enhanced membrane permeability .

Q. How can solvent and temperature effects during synthesis be optimized using computational methods?

  • Methodology : Apply COSMO-RS or DFT to predict solvent compatibility (e.g., DCM vs. THF) and reaction activation energies. For example, transition-state modeling identifies optimal temperatures for amide bond formation (e.g., 0–25°C to minimize side reactions) .

Q. What role do polymorphic forms play in bioavailability, and how can they be controlled?

  • Polymorphism Screening : Use slurry experiments or cooling crystallization to isolate polymorphs. Characterize via PXRD and DSC (e.g., melting point differences >5°C indicate distinct forms). For instance, a metastable polymorph with higher solubility may improve oral bioavailability .

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